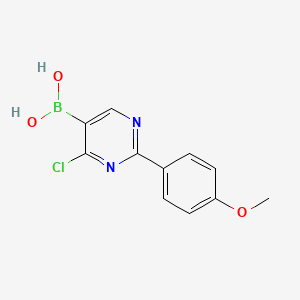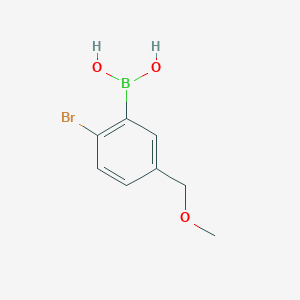
(4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a boronic acid group and a pyrimidine ring in its structure makes it a versatile reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid typically involves the reaction of 4-chloro-2-(4-methoxyphenyl)pyrimidine with a boron-containing reagent. One common method is the palladium-catalyzed borylation of the corresponding halide using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon), and sometimes the addition of ligands to stabilize the palladium catalyst.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid is used as a building block for the construction of complex molecules. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the synthesis of natural products and polymers.
Biology and Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives can be used to create molecules with biological activity, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including OLEDs (organic light-emitting diodes) and other electronic components.
Mecanismo De Acción
The mechanism of action of (4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond between the two aryl groups, regenerating the palladium catalyst for further cycles.
Comparación Con Compuestos Similares
(4-Methoxyphenyl)boronic acid: Similar in structure but lacks the pyrimidine ring, making it less versatile in certain reactions.
(2,4-Dimethoxypyrimidin-5-yl)boronic acid: Contains additional methoxy groups, which can influence its reactivity and selectivity in chemical reactions.
(2-Chloropyrimidin-5-yl)boronic acid: Similar pyrimidine structure but with different substituents, affecting its chemical properties and applications.
Uniqueness: The unique combination of a chloro and methoxy substituent on the pyrimidine ring, along with the boronic acid group, gives (4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid distinct reactivity and versatility in various chemical transformations.
Propiedades
Fórmula molecular |
C11H10BClN2O3 |
|---|---|
Peso molecular |
264.47 g/mol |
Nombre IUPAC |
[4-chloro-2-(4-methoxyphenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H10BClN2O3/c1-18-8-4-2-7(3-5-8)11-14-6-9(12(16)17)10(13)15-11/h2-6,16-17H,1H3 |
Clave InChI |
LHKHSBVADBGRJK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1Cl)C2=CC=C(C=C2)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14083899.png)


![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083916.png)


![3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14083934.png)





